1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
Description
1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative characterized by a diphenylmethyl group at the 1-position and a 4-ethoxynaphthalene-1-sulfonyl moiety at the 4-position. Piperazine cores are widely utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them valuable for targeting receptors such as dopamine and serotonin . The sulfonyl group may contribute to antimicrobial activity by mimicking sulfonamide drugs, which inhibit bacterial folate synthesis .
Properties
IUPAC Name |
1-benzhydryl-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-2-34-27-17-18-28(26-16-10-9-15-25(26)27)35(32,33)31-21-19-30(20-22-31)29(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,29H,2,19-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKECKKOLZLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The diphenylmethyl group is introduced through a nucleophilic substitution reaction, while the ethoxynaphthalen-1-ylsulfonyl group is added through a sulfonylation process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Its derivatives are studied for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Receptor Binding
- Dopamine Receptors : Piperazine derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high D2 receptor affinity (Ki < 10 nM), suggesting structural similarities to the target compound could enable CNS applications .
- Serotonin Receptors: Substitution at the 4-position significantly impacts receptor selectivity. For example, arylpiperazines with phthalimido groups achieve nanomolar affinity for 5-HT1A receptors, whereas sulfonyl groups may prioritize antimicrobial effects .
Antimicrobial Activity
Sulfonyl-piperazine hybrids, such as 4-(4-substituted-piperazin-1-sulfonyl)anilines, demonstrate broad-spectrum antibacterial activity by inhibiting dihydropteroate synthase, akin to classical sulfonamides . The ethoxynaphthalene group in the target compound may enhance membrane permeability compared to simpler aryl sulfonates.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on ethoxynaphthalene vs. methoxy analogs. †Predicted from analogous piperazine sulfonates . ‡Experimentally determined .
Q & A
Q. What are the established synthetic routes for 1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine, and what key reaction conditions optimize yield?
The synthesis typically involves three stages: (1) formation of the piperazine core, (2) introduction of the diphenylmethyl group, and (3) sulfonylation with 4-ethoxynaphthalene-1-sulfonyl chloride. Critical conditions include:
- Piperazine core formation : Cyclization of 1,2-diamine derivatives under acidic or basic conditions (e.g., HCl or KOH) at 60–80°C .
- Sulfonylation : Reaction with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the diphenylmethyl (δ 4.5–5.0 ppm for benzylic protons) and sulfonyl groups (δ 3.1–3.3 ppm for SO) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H] at m/z calculated for CHNOS: 485.18) .
- Infrared (IR) Spectroscopy : Strong absorption at 1150–1200 cm (S=O stretching) and 1250–1300 cm (C-O from ethoxy group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
Discrepancies often arise from assay-specific variables (e.g., cell lines, solvent carriers). Methodological solutions include:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) to distinguish direct vs. indirect effects .
- Solvent standardization : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity artifacts .
- Metabolic stability assessment : Incubate the compound with liver microsomes to evaluate if metabolites contribute to observed activity .
Q. How does the electronic nature of the 4-ethoxynaphthalene sulfonyl group influence reactivity in nucleophilic substitutions?
The ethoxy group acts as an electron-donating substituent, activating the naphthalene ring for electrophilic attacks. Computational studies (DFT) show:
- Reduced LUMO energy : Enhances susceptibility to nucleophilic substitution at the sulfonyl-linked carbon .
- Steric effects : The bulky naphthalene group limits reactivity at the 4-position, favoring substitutions at the 1- or 2-positions of the piperazine ring .
Q. What in silico approaches predict the compound’s binding affinity to cytochrome P450 enzymes?
- Molecular docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites, focusing on hydrogen bonds with heme iron and hydrophobic contacts with phenyl groups .
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns to assess conformational changes in the enzyme’s substrate-recognition regions .
- ADMET prediction : Tools like SwissADME estimate metabolic liability (e.g., high microsomal clearance due to ethoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
